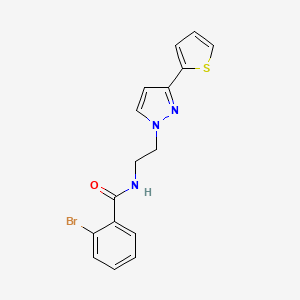
2-bromo-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a compound of significant interest in various scientific fields due to its unique chemical structure and potential applications. The compound features a brominated benzamide core, a thiophene ring, and a pyrazole moiety, which together confer distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route involves the bromination of N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide. This can be achieved by reacting the benzamide precursor with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction typically proceeds in an inert solvent like dichloromethane, at room temperature.
Industrial Production Methods
For industrial-scale production, a continuous flow process could be utilized. This method would involve the same bromination reaction, but optimized for large-scale operations, ensuring high yield and purity of the final product. The use of automated reactors and precise control of reaction parameters are crucial for maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidative transformations, particularly at the thiophene and pyrazole rings. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Reduction reactions could target the bromide group, potentially replacing it with a hydrogen atom using reductants such as lithium aluminum hydride (LiAlH4).
Substitution: : The bromide in the benzamide core is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines and thiols.
Common Reagents and Conditions
Oxidizing agents: : hydrogen peroxide, m-CPBA
Reducing agents: : LiAlH4
Nucleophiles: : amines, thiols
Major Products Formed
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidative reactions could yield sulfoxides or sulfones, while nucleophilic substitutions could produce various substituted benzamides.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its brominated benzamide core allows for further functionalization, making it valuable in organic synthesis.
Biology and Medicine
The pyrazole and thiophene rings confer potential biological activity. Compounds with similar structures have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties. Thus, 2-bromo-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide may be studied for similar applications.
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials, including polymers and pharmaceuticals, owing to its ability to undergo various chemical reactions.
Mechanism of Action
The mechanism by which 2-bromo-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide exerts its effects depends on the context of its application. In biological systems, its mechanism might involve binding to specific proteins or enzymes, disrupting their normal function. The pyrazole ring could interact with biological targets via hydrogen bonding or π-π interactions, while the thiophene ring might participate in electron transfer processes.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-(2-(3-(thienyl)-1H-pyrazol-1-yl)ethyl)benzamide
2-bromo-N-(2-(3-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide
2-bromo-N-(2-(3-(pyridyl)-1H-pyrazol-1-yl)ethyl)benzamide
Unique Properties
The unique combination of the thiophene, pyrazole, and brominated benzamide core distinguishes this compound from others. Its distinct electronic and steric properties could lead to unique reactivity and biological activity profiles.
Properties
IUPAC Name |
2-bromo-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3OS/c17-13-5-2-1-4-12(13)16(21)18-8-10-20-9-7-14(19-20)15-6-3-11-22-15/h1-7,9,11H,8,10H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCURKKOIAUINEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN2C=CC(=N2)C3=CC=CS3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2-isopropoxybenzyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2939952.png)
![N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)-2-phenylacetamide](/img/structure/B2939955.png)
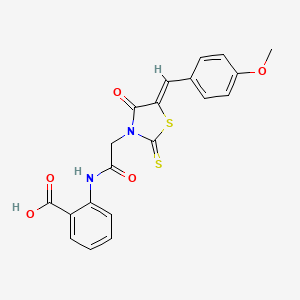
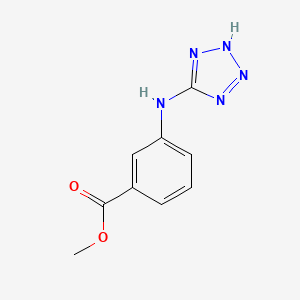
![6,6-Difluoro-5,6,7,8,9,10-hexahydrobenzo[8]annulen-5-one](/img/structure/B2939959.png)
![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2939961.png)
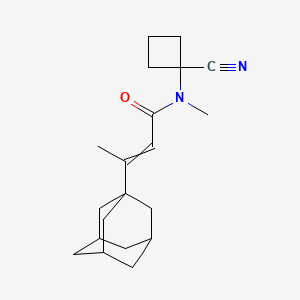
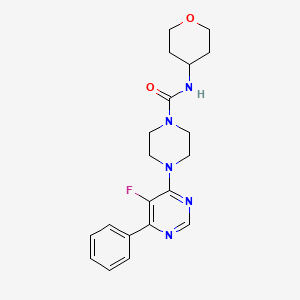
![3,4-difluoro-N-[2-(2-methyl-1H-indol-1-yl)ethyl]benzamide](/img/structure/B2939965.png)
![6,9-Dioxa-2-azaspiro[4.5]decan-7-ylmethanol;hydrochloride](/img/structure/B2939967.png)
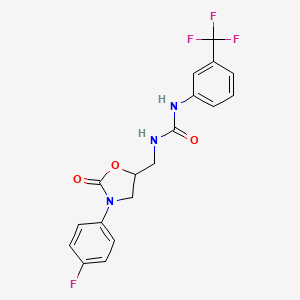
![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-(4-chlorophenoxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2939970.png)
![N-(2,4-dimethoxyphenyl)-2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2939971.png)
amine](/img/structure/B2939974.png)
